3-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “3-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored . Special attention is given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidines exhibit a range of chemical reactions due to their structural diversity . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using techniques such as IR spectroscopy and mass spectrometry .Scientific Research Applications
Antimicrobial Activity
Thiazoles, including our compound of interest, have been investigated for their antimicrobial properties. They exhibit inhibitory effects against bacteria, fungi, and other microorganisms. Researchers have synthesized various thiazole derivatives to act as potential antimicrobial agents . Further studies could explore the specific mechanisms by which this compound targets microbial pathogens.
Antitumor and Cytotoxic Activity
Thiazoles have shown promise as antitumor and cytotoxic agents. For instance, a derivative with a thiazole ring demonstrated potent effects against prostate cancer cells . Investigating the precise pathways involved in its cytotoxicity could provide valuable insights for cancer therapy.
Anti-Inflammatory and Analgesic Properties
The presence of the thiazolidinone ring has been associated with anti-inflammatory and analgesic activity . Understanding the molecular interactions responsible for these effects could guide the development of novel pain-relieving drugs.
Antiviral Potential
While not explicitly mentioned for this compound, thiazoles in general have been explored for their antiviral properties. Investigating its impact on viral replication and entry mechanisms could be worthwhile .
CDK Inhibition and Apoptosis
A related thiazolopyrimidine derivative was found to inhibit CDK enzymes and induce apoptosis in human cancer cells . Further research could elucidate the specific CDK isoforms affected and explore its potential as an anticancer drug.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-N-(2-methylsulfanylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-9-8-22-15-16-7-10(14(20)18(9)15)13(19)17-11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIGNRXIDVEKEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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